molecular formula C23H15N3O3 B2414980 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one CAS No. 1024118-12-4

3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one

Cat. No.: B2414980
CAS No.: 1024118-12-4
M. Wt: 381.391
InChI Key: XAMORYVANQCBHT-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an indeno[2,3-D]pyrazol-4-one core, substituted with 4-methylphenyl and 4-nitrophenyl groups, which contribute to its distinct chemical behavior.

Properties

IUPAC Name

3-(4-methylphenyl)-1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c1-14-6-8-15(9-7-14)21-20-22(18-4-2-3-5-19(18)23(20)27)25(24-21)16-10-12-17(13-11-16)26(28)29/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMORYVANQCBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the indeno[2,3-D]pyrazol-4-one core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced pyrazolones.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its efficacy in inhibiting the proliferation of A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values of 12.5 µM and 15.0 µM, respectively. These findings suggest potential as a lead compound for developing new anticancer therapies.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, showing effectiveness against certain bacterial strains. This opens avenues for research into its use as an antimicrobial agent.

Organic Synthesis

3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one can serve as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution reactions. This capability is particularly useful in developing new pharmaceuticals or agrochemicals.

Material Science

The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of organic semiconductors or dyes. Its stability and reactivity can be harnessed to create materials with desirable optical or electronic characteristics.

Case Study 1: Anticancer Mechanism Exploration

A study explored the mechanism of action of 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one on cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, providing insights into its potential as a therapeutic agent.

Case Study 2: Synthesis of Derivatives

Researchers successfully synthesized several derivatives of this compound to evaluate their biological activities. The derivatives exhibited varied cytotoxic effects, suggesting that structural modifications can enhance potency and selectivity against cancer cells.

Mechanism of Action

The mechanism by which 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes critical for cancer cell proliferation. The compound’s structure allows it to interact with various biological macromolecules, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
  • 3-(4-Nitrophenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
  • 3-(4-Methylphenyl)-1-(4-chlorophenyl)indeno[2,3-D]pyrazol-4-one

Uniqueness

3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one is unique due to the presence of both 4-methylphenyl and 4-nitrophenyl groups, which impart distinct electronic and steric properties

Biological Activity

The compound 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one belongs to a class of pyrazole derivatives known for their diverse biological activities. Recent studies have highlighted their potential in medicinal chemistry, particularly in areas such as anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one can be represented as C19H16N2O2C_{19}H_{16}N_{2}O_{2}. The compound features a complex structure that contributes to its biological efficacy. The presence of the nitrophenyl and methyl groups is significant for its interaction with biological targets.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit substantial antioxidant properties. A study utilizing molecular docking simulations demonstrated that 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one effectively scavenges free radicals, thus preventing oxidative stress in cells. The docking results showed a strong binding affinity to key enzymes involved in oxidative processes, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various assays. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition suggests a mechanism by which the compound may reduce inflammation, potentially benefiting conditions like arthritis and other inflammatory disorders .

Anticancer Activity

Preliminary studies have also assessed the anticancer potential of 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one . It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity Methodology Findings
AntioxidantMolecular DockingStrong binding affinity to antioxidant enzymes .
Anti-inflammatoryCytokine Production AssayInhibition of TNF-α and IL-6 production .
AnticancerCytotoxicity AssayInduction of apoptosis in MCF-7 and A549 cell lines .

Case Studies

  • Antioxidant Efficacy : A study reported that derivatives similar to 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one exhibited significant antioxidant activity when tested against DPPH radicals. The results indicated a dose-dependent response, highlighting its potential use in formulations aimed at reducing oxidative damage .
  • Cancer Cell Line Studies : In another investigation involving breast cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls, suggesting its potential as an anticancer agent .

Q & A

Q. What are the key challenges in synthesizing 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one, and how can reaction conditions be optimized?

Synthesis of this compound involves multi-step heterocyclic coupling, often requiring precise control of reaction parameters. Challenges include low yields due to steric hindrance from the indeno-pyrazolone core and nitro-group reactivity. Optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability and intermediate solubility .
  • Catalytic systems : Pd-mediated cross-coupling or acid-catalyzed cyclization improves regioselectivity .
  • Temperature gradients : Stepwise heating (80–120°C) minimizes side reactions during ring closure .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray diffraction (XRD) : Resolves π-π stacking in the indeno-pyrazolone core and nitro-group orientation. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies methylphenyl (δ 2.35 ppm) and nitro-group deshielding effects (δ 8.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 430.12) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s electronic properties and reactivity in mechanistic studies?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. B3LYP/6-311+G(d,p) basis sets model nitro-group electron-withdrawing effects .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on indeno-pyrazolone’s planar structure for π-π interactions with aromatic residues .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from:

  • Assay conditions : Varying pH (6.5–7.4) alters nitro-group reduction potential, impacting redox-mediated cytotoxicity .
  • Cell-line specificity : Test multiple lines (e.g., HeLa, MCF-7) with standardized MTT protocols to control for metabolic activity differences .
  • Solubility limits : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .

Q. What methodologies are recommended for studying environmental fate and abiotic degradation pathways?

  • Photodegradation assays : Expose to UV light (λ = 254 nm) in aqueous matrices. Monitor via HPLC-UV (retention time ~12.3 min) for nitro-to-amine reduction products .
  • Hydrolysis kinetics : Conduct pH-dependent studies (pH 3–9) at 25°C. LC-MS identifies hydrolyzed intermediates (e.g., cleavage of the pyrazol-4-one ring) .
  • Sorption experiments : Use batch equilibration with soil organic matter (SOM). Quantify adsorption coefficients (Kd) via GC-MS .

Methodological Frameworks

Q. How can researchers design experiments to evaluate the compound’s stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td > 200°C indicates thermal stability) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months. Monitor via FTIR for nitro-group degradation (loss of ~1520 cm⁻¹ peak) .

Q. What strategies validate the compound’s role in supramolecular interactions (e.g., host-guest systems)?

  • Single-crystal XRD : Analyze π-stacking distances (<3.5 Å) and hydrogen-bonding networks (e.g., nitro···H-C interactions) .
  • Fluorescence quenching assays : Titrate with cyclodextrins; Stern-Volmer plots quantify binding constants (Ksv) .

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